molecular formula C31H27NO4 B13983720 Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid

Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid

Cat. No.: B13983720
M. Wt: 477.5 g/mol
InChI Key: BAFGGIURIPOBEL-DEOSSOPVSA-N
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Description

Fmoc-(S)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid (CAS RN: 199110-64-0) is a non-natural amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₃₀H₂₅NO₄, with a molecular weight of 463.52 g/mol . The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which enhances stability during synthesis, and a biphenyl moiety that imparts hydrophobicity and structural rigidity. This makes it valuable for designing peptides with enhanced binding affinity or stability, particularly in drug discovery and biomaterials research .

Key properties include:

  • Physical form: White to off-white powder
  • Purity: ≥98% (HPLC)
  • Stereochemistry: (S)-configuration at the α-carbon .

Properties

Molecular Formula

C31H27NO4

Molecular Weight

477.5 g/mol

IUPAC Name

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-phenylphenyl)propanoic acid

InChI

InChI=1S/C31H27NO4/c33-30(34)24(18-21-14-16-23(17-15-21)22-8-2-1-3-9-22)19-32-31(35)36-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34)/t24-/m0/s1

InChI Key

BAFGGIURIPOBEL-DEOSSOPVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to prepare Fmoc-(S)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid involves the protection of the amino group of the corresponding amino acid with the Fmoc group. The general reaction scheme is:

  • Starting material: (S)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid (free amino acid)
  • Protecting agent: 9-fluorenylmethyloxycarbonyl chloride (Fmoc chloride)
  • Base: Sodium carbonate or other mild bases
  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
  • Temperature: Typically room temperature
  • Purification: Recrystallization or chromatographic methods

This reaction proceeds via nucleophilic attack of the amino group on the Fmoc chloride, forming the Fmoc-protected amino acid. The biphenyl moiety imparts hydrophobicity and steric bulk, which can influence solubility and reaction kinetics, often requiring polar aprotic solvents like DMF and sometimes sonication to ensure complete dissolution.

One-Step Coupling Method Using Diaminobenzoic Acid

A notable method reported in recent literature involves a one-step synthesis of Fmoc-amino acid derivatives using diaminobenzoic acid (Dbz) as a coupling partner activated by HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). Although this method was primarily demonstrated for other amino acids, the approach is adaptable for biphenyl-containing amino acids:

  • Reagents: Fmoc-amino acid, HATU (1.2 equivalents), diaminobenzoic acid (1.3 equivalents), N-methylmorpholine (NMM) as base
  • Solvent: DMF
  • Procedure: The Fmoc-amino acid and HATU are mixed in DMF with NMM under nitrogen. Diaminobenzoic acid is added portionwise at 0 °C, then stirred at room temperature for ~2 hours.
  • Isolation: Partial removal of DMF under vacuum, addition of water to precipitate the product, filtration, and washing with dichloromethane.
  • Yields: Reported yields range from 40% to 94% depending on the amino acid; for biphenyl derivatives, yields are expected to be moderate to high.

This method minimizes purification steps, often requiring only precipitation and filtration, which is advantageous for scale-up and industrial applications.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

This compound is frequently used as a building block in SPPS. The preparation of fully protected peptide fragments incorporating this amino acid involves:

The biphenyl moiety requires attention to solubility and steric hindrance during coupling, often necessitating optimized reaction conditions and solvent systems.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Notes Yield/Outcome
Fmoc Protection Fmoc chloride, Na2CO3, DCM or DMF, RT Amino group protection, requires polar solvents High purity after recrystallization
One-step coupling with Dbz resin Fmoc-amino acid, HATU (1.2 equiv), Dbz (1.3 equiv), NMM, DMF, 0 °C to RT Minimal purification, precipitation-based 40–94% depending on amino acid
SPPS Incorporation Piperidine/DMF (20%), PyBOP/HATU/DIC, DIPEA, DMF, DCM, automated synthesizer Multiple wash/deprotection cycles, optimized for biphenyl derivatives Efficient peptide chain elongation

Analytical and Purification Considerations

  • Purification: Precipitation and filtration are often sufficient except for histidine derivatives that may require chromatography.
  • Solubility: The biphenyl group reduces aqueous solubility; DMF or DMSO are preferred solvents during synthesis and purification.
  • Characterization: High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) with chiral columns are essential to confirm purity and stereochemistry.

Research Findings and Industrial Relevance

  • The one-step coupling method using diaminobenzoic acid and HATU is efficient and scalable, facilitating industrial production.
  • The Fmoc protection strategy remains the gold standard for preparing this amino acid derivative for peptide synthesis.
  • Automated SPPS techniques allow for high-throughput synthesis incorporating this compound into peptides.
  • The biphenyl moiety enhances the peptide's structural rigidity and hydrophobic interactions, valuable in drug design.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include peptides with the desired sequence and structure, as well as substituted biphenyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid is used in the synthesis of peptides and peptidomimetics. It serves as a building block for the construction of complex peptide chains through SPPS .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine

In medicine, Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid is used in the design and synthesis of peptide-based pharmaceuticals. These drugs can target specific proteins and pathways in the body, offering potential treatments for various diseases .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also used in the development of diagnostic tools and biosensors .

Mechanism of Action

The mechanism of action of Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the sequential addition of amino acids to form peptide chains. The biphenyl moiety provides additional stability and can participate in π-π interactions, enhancing the overall stability of the peptide .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Purity (HPLC) Reference
Fmoc-(S)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid C₃₀H₂₅NO₄ 463.52 Biphenylmethyl side chain, Fmoc-protected Peptide synthesis, hydrophobic domains ≥98%
Fmoc-D-4,4'-biphenylalanine (Fmoc-D-Bip-OH) C₃₀H₂₅NO₄ 463.52 D-enantiomer of the target compound Mirror-image peptide studies ≥95%
Boc-(S)-2-amino-3-(4-ethylphenyl)propanoic acid C₁₆H₂₃NO₄ 293.36 Boc-protected, ethylphenyl side chain Intermediate for protease inhibitors N/A
Fmoc-L-Phe(4-NHBoc)-OH C₂₉H₃₀N₂O₆ 502.56 Boc-protected amino group on phenyl ring Site-specific functionalization ≥98%
(S)-2-Amino-3-(2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-yl)propanoic acid C₁₆H₁₆Cl₂NO₆P 420.18 Phosphonomethyl and dichloro substituents Enzyme inhibitor development N/A
Fmoc-(S)-3-amino-3-(4-methyl-phenyl)-propionic acid C₂₅H₂₃NO₄ 401.46 Methyl-substituted biphenyl, β-amino acid Conformational studies N/A

Key Differences

Stereochemistry

  • The D-enantiomer (Fmoc-D-Bip-OH) shares the same molecular formula as the target compound but exhibits reversed chirality, enabling studies on chiral recognition in peptide-receptor interactions .

Protecting Groups

  • Boc vs. Fmoc: Boc-(S)-2-amino-3-(4-ethylphenyl)propanoic acid uses tert-butoxycarbonyl (Boc) protection, which requires acidic conditions for deprotection, unlike the base-labile Fmoc group .

Side-Chain Modifications

  • Hydrophobicity: The biphenylmethyl group in the target compound provides greater hydrophobicity compared to ethylphenyl (Boc-(S)-2-amino-3-(4-ethylphenyl)propanoic acid) or methylphenyl (Fmoc-(S)-3-amino-3-(4-methyl-phenyl)-propionic acid) variants .
  • Functionalization: Fmoc-L-Phe(4-NHBoc)-OH includes a Boc-protected amino group on the phenyl ring, allowing post-synthetic modifications .

Bioactivity

  • The phosphorylated analogue (C₁₆H₁₆Cl₂NO₆P) is designed to mimic phosphopeptides, making it a candidate for targeting kinase signaling pathways .

Biological Activity

Fmoc-(S)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid is a compound of significant interest in biochemical research, particularly for its potential applications in drug development and peptide synthesis. This article explores its biological activities, synthesis, and relevant research findings.

  • Molecular Formula : C31H27NO4
  • Molecular Weight : 477.5 g/mol
  • CAS Number : 1260592-93-5
  • Purity : Typically 95% .

Antimicrobial Properties

Recent studies have indicated that derivatives of Fmoc-(S)-3-amino acids exhibit notable antimicrobial activities. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

A comparative study highlighted that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics, suggesting their potential as alternative therapeutic agents .

Anticancer Activity

The compound's structural features enable it to interact with specific biological targets associated with cancer proliferation. Research has demonstrated that modifications in the biphenyl moiety can enhance the compound's ability to inhibit tumor cell growth. Notably, studies on similar amino acid derivatives have shown promising results in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse modifications that can significantly alter its biological activity. The biphenyl group is crucial for enhancing lipophilicity and cellular uptake, while the Fmoc group serves as a protective moiety during peptide synthesis.

Table 1: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Increased lipophilicityEnhanced cellular uptake and activity
Altered biphenyl positionVariable anticancer potency
Fmoc protectionFacilitates synthesis without loss of activity

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of Fmoc-(S)-3-amino acids against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with a biphenyl substitution demonstrated superior activity compared to their non-substituted counterparts, with MIC values as low as 0.12 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cancer Cell Line Testing

In vitro testing on human cancer cell lines revealed that certain analogs of Fmoc-(S)-3-amino acids inhibited cell viability by over 70% at concentrations of 10 µM. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial membrane potential, which are critical pathways in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Fmoc-(S)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid?

  • Methodological Answer : The synthesis involves coupling reactions under controlled conditions. For example, Fmoc-protected intermediates (e.g., Fmoc-2’-formyl-L-tryptophan) can be reacted with amines using EDC∙HCl as a coupling agent in the presence of pyridine, followed by 48-hour reaction times at room temperature . Purification often employs solvent extraction (e.g., ethyl acetate) and filtration. Solubility challenges due to the biphenyl group may require polar aprotic solvents (e.g., DMF) with sonication .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • High-Resolution ESI-MS : Confirms molecular weight and purity (e.g., resolving isotopic patterns for biphenyl derivatives) .
  • HPLC : Chiral columns (e.g., C18 reverse-phase) with gradient elution (acetonitrile/water + 0.1% TFA) to assess stereochemical purity .
  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) to verify regiochemistry and detect diastereomers .

Q. How does the biphenyl moiety influence solubility, and how should this be managed experimentally?

  • Methodological Answer : The hydrophobic biphenyl group reduces aqueous solubility. Recommended strategies:

  • Use DMF or DMSO as primary solvents during peptide elongation .
  • Add chaotropic agents (e.g., 1% acetic acid) to improve solubility in aqueous buffers .
  • Centrifugation or sonication to dissolve aggregates before HPLC analysis .

Advanced Research Questions

Q. How can discrepancies in stereochemical purity during HPLC analysis be resolved?

  • Methodological Answer : Contradictions may arise from incomplete separation of diastereomers. Solutions include:

  • Optimize mobile phase composition (e.g., adjust acetonitrile ratio or use ion-pair reagents like TFA) .
  • Validate results with COSY NMR to confirm spatial correlations between protons .
  • Compare retention times with synthetic standards of known configuration (e.g., Fmoc-(1R,2S) vs. Fmoc-(1S,2S) diastereomers) .

Q. What strategies improve coupling efficiency in solid-phase peptide synthesis (SPPS) with this derivative?

  • Methodological Answer : The bulky biphenyl group can sterically hinder coupling. Mitigation approaches:

  • Use double coupling with HATU/HOAt or DIC/Oxyma to enhance activation .
  • Extend reaction times (e.g., 2–4 hours per cycle) and monitor by Kaiser test for free amines .
  • Pre-activate the amino acid with 1:1 molar ratios of coupling agent to minimize truncations .

Q. How does the biphenyl group affect interactions in enzyme inhibitor design?

  • Methodological Answer : The biphenyl moiety enhances hydrophobic interactions with binding pockets (e.g., MurA enzyme inhibitors). Computational docking studies suggest:

  • Increased van der Waals contacts with aromatic residues (e.g., Phe, Tyr) .
  • Improved binding affinity compared to phenylalanine analogs, as shown in IC50 assays .
  • Structural flexibility from the biphenyl’s rotational freedom may require conformational analysis via MD simulations .

Q. How are contradictions in NMR data reconciled when confirming regiochemistry?

  • Methodological Answer : Discrepancies in peak assignments (e.g., biphenyl vs. benzyl protons) can be resolved by:

  • 2D NMR (e.g., HSQC, HMBC) to correlate ¹H-¹³C couplings and confirm substituent positions .
  • Compare experimental shifts with DFT-calculated chemical shifts for proposed structures .
  • Synthesize and analyze regioisomeric controls (e.g., ortho vs. para substitution) for reference .

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